3-Amino-2-fluoropyridine-5-boronic acid
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Overview
Description
3-Amino-2-fluoropyridine-5-boronic acid is a boronic acid derivative that contains both an amino group and a fluorine atom attached to a pyridine ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the boronic acid group makes it a valuable reagent for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluoropyridine-5-boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where a halogenated pyridine derivative is treated with a metal reagent such as n-butyllithium, followed by the addition of a boron reagent like trimethyl borate.
Palladium-Catalyzed Cross-Coupling: Another approach involves the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoropyridine-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can undergo oxidation and reduction reactions, leading to various derivatives.
Substitution Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aminopyridine Derivatives: Formed through oxidation and reduction of the amino group.
Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.
Scientific Research Applications
3-Amino-2-fluoropyridine-5-boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or optical properties.
Biological Research: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Used in the production of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-fluoropyridine-5-boronic acid primarily involves its role as a reagent in chemical reactions:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond.
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Amino-2-fluoropyridine-5-boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct reactivity and properties compared to other boronic acid derivatives. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C5H6BFN2O2 |
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Molecular Weight |
155.93 g/mol |
IUPAC Name |
(5-amino-6-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H,8H2 |
InChI Key |
WGTHBOXEAJNVPE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)N)(O)O |
Origin of Product |
United States |
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